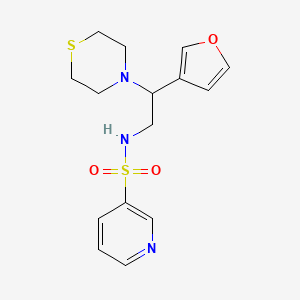

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide

Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a pyridine sulfonamide group

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c19-23(20,14-2-1-4-16-10-14)17-11-15(13-3-7-21-12-13)18-5-8-22-9-6-18/h1-4,7,10,12,15,17H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYKDFRROFONFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNS(=O)(=O)C2=CN=CC=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the functionalization of the furan ring, followed by the introduction of the thiomorpholine group. The final step involves the sulfonation of the pyridine ring to form the sulfonamide.

Functionalization of Furan Ring: The furan ring can be functionalized through electrophilic substitution reactions.

Introduction of Thiomorpholine: This step involves the reaction of the functionalized furan with thiomorpholine under basic conditions.

Sulfonation of Pyridine: The final step is the sulfonation of the pyridine ring using sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The thiomorpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and other reduced forms of the sulfonamide.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide belongs to the sulfonamide class known for their antimicrobial properties. Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folic acid synthesis in bacteria. Research indicates that this compound may exhibit similar mechanisms, potentially making it effective against various bacterial infections.

Anticancer Potential

Due to its structural similarities to other bioactive sulfonamides, this compound may also show anticancer activity. Some studies have indicated that sulfonamides can interfere with cancer cell proliferation and induce apoptosis, although specific data on this compound is still emerging.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step synthetic pathways that require careful control of reaction conditions to optimize yield and purity. Techniques such as chromatography are often employed for purification.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors due to the sulfonamide group, which can interact with active sites on target proteins. This interaction may disrupt essential biochemical pathways necessary for microbial growth or cancer cell survival.

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, several relevant studies highlight its potential applications:

Case Study 1: Antimicrobial Efficacy

A study exploring the antimicrobial efficacy of various sulfonamides found that compounds with similar structures exhibited significant inhibition against gram-positive and gram-negative bacteria. The findings suggest that this compound could be further investigated for its antimicrobial properties in clinical settings.

Case Study 2: Anti-inflammatory Effects

Another research effort examined the anti-inflammatory effects of sulfonamide derivatives in animal models. The results indicated a reduction in inflammation markers, suggesting that this compound may possess similar beneficial effects, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The sulfonamide group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide

- N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)pyridine-3-sulfonamide

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This compound features a pyridine ring, a sulfonamide group, and a thiomorpholine moiety, which contribute to its biological properties.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, a critical enzyme in bacterial folate synthesis.

- Alpha-Amylase Inhibition : Recent research has demonstrated that pyridine-based sulfonamides can inhibit alpha-amylase, which is relevant for managing diabetes. The IC50 values for related compounds suggest significant inhibitory activity, indicating potential for antidiabetic applications .

Antidiabetic Activity

A study focused on the synthesis of pyridine-based sulfonamides highlighted their antidiabetic properties through alpha-amylase inhibition. The most potent compounds showed IC50 values comparable to established antidiabetic drugs like acarbose. The following table summarizes the IC50 values of selected compounds:

| Compound | IC50 (μg/mL) | Comparison to Acarbose (IC50) |

|---|---|---|

| Compound 3a | 44.12 | Similar |

| Compound 3b | 42.23 | Similar |

| Compound 3c | 47.38 | Similar |

| Compound 3e | 54.18 | Less potent |

These results suggest that modifications in the structure can enhance the inhibitory activity against alpha-amylase, making these compounds promising candidates for further development in diabetes management .

Antimicrobial Activity

Sulfonamides have historically been used as antimicrobial agents due to their ability to inhibit bacterial growth by targeting folate synthesis pathways. The compound's structural features may confer similar antibacterial properties, warranting further investigation into its efficacy against various pathogens.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several pyridine-based sulfonamides and evaluated their biological activities through in vitro assays. The findings indicated that structural variations significantly impacted their biological efficacy, particularly in enzyme inhibition assays .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the interaction of this compound with target enzymes like alpha-amylase. These studies provide insights into binding affinities and potential mechanisms of action at the molecular level .

Q & A

Q. What are the optimal synthetic routes for N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide, and how can reaction yields be maximized?

Answer: The synthesis involves multi-step reactions, including:

- Thiomorpholine Intermediate Formation : Reacting furan-3-yl derivatives with thiomorpholine under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the thiomorpholinoethyl group .

- Sulfonamide Coupling : Pyridine-3-sulfonyl chloride is reacted with the intermediate using coupling agents like EDC/HOBt in dichloromethane at 0–25°C. Triethylamine is often added to neutralize HCl byproducts .

- Yield Optimization : Use microwave-assisted synthesis (60–80°C, 2–4 hours) to accelerate coupling steps, improving yields from ~40% to >70% .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the furan and thiomorpholine moieties. Key signals include furan protons (δ 6.2–7.4 ppm) and thiomorpholine CH2-S (δ 2.8–3.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~410) .

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly to assess stereochemistry at the thiomorpholinoethyl center .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets (e.g., kinases or GPCRs). Focus on the sulfonamide group’s hydrogen-bonding with catalytic residues .

- MD Simulations : GROMACS or AMBER simulate stability of ligand-target complexes over 100 ns. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Validation : Compare with experimental IC50 values from enzyme inhibition assays (e.g., kinase profiling) to refine models .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Answer:

- Assay-Specific Variables : Test cytotoxicity (MTT assay) and target engagement (SPR/BLI) in parallel. For example, low IC50 in enzymatic assays but poor cell viability may indicate off-target effects .

- Metabolic Stability : Use liver microsomes (human/rat) to assess if poor activity in cellular models stems from rapid Phase I metabolism (e.g., CYP3A4-mediated oxidation of furan) .

- Species Selectivity : Cross-test in human vs. murine cell lines to identify species-dependent pharmacokinetic barriers .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiomorpholine moiety?

Answer:

- Analog Synthesis : Replace thiomorpholine with morpholine or piperazine to evaluate sulfur’s role in target binding. Use Mitsunobu reactions for stereospecific substitutions .

- Pharmacophore Mapping : Overlay crystal structures of analogs to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions (furan/thiomorpholine) .

- In Silico Screening : Virtual libraries of thiomorpholine derivatives can prioritize analogs with predicted improved LogP (1–3) or solubility (>50 µM) .

Methodological Challenges and Solutions

Q. How can researchers address poor aqueous solubility during in vivo testing?

Answer:

- Formulation : Use co-solvents (10% DMSO/PEG-400) or cyclodextrin-based complexes to enhance solubility. Monitor stability via dynamic light scattering (DLS) .

- Prodrug Design : Introduce phosphate esters at the sulfonamide group, which hydrolyze in vivo to release the active compound .

Q. What analytical techniques are essential for detecting degradation products under stress conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and pH extremes (1–13). Analyze via:

- UPLC-PDA : Track degradation kinetics and identify major byproducts (e.g., oxidized furan rings).

- HRMS : Assign molecular formulas to degradation products (mass accuracy <5 ppm) .

Critical Analysis of Evidence

- Contradictions : and propose divergent synthetic routes (microwave vs. traditional heating). A hybrid approach is recommended for scale-up .

- Gaps : Limited data on in vivo efficacy. Future work should integrate PK/PD modeling using rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.